

Carotegrast Methyl: Application Notes and Protocols for Research

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Compound of Interest

Compound Name:	Carotegrast
Cat. No.:	B1668454

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Introduction

Carotegrast methyl, also known as AJM300, is an orally active small molecule antagonist of $\alpha 4$ -integrin.^{[1][2]} It is a prodrug that is hydrolyzed in the liver to its active metabolite, **carotegrast** (HCA2969), which is a specific and dual antagonist of $\alpha 4\beta 1$ (VLA-4) and $\alpha 4\beta 7$ integrins.^{[1][3]} By blocking the interaction of these integrins on the surface of lymphocytes with their ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) on vascular endothelial cells and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut—**carotegrast** methyl effectively inhibits the migration and infiltration of inflammatory cells into the gastrointestinal tract.^{[3][4]} This mechanism of action makes it a subject of significant interest for research in inflammatory bowel diseases (IBD), such as ulcerative colitis.^{[5][6]}

These application notes provide detailed information on the solubility and formulation of **carotegrast** methyl for preclinical research, as well as protocols for in vitro and in vivo studies to evaluate its efficacy and mechanism of action.

Physicochemical Properties and Solubility

Carotegrast methyl is a yellow solid with a molecular weight of 569.44 g/mol and a molecular formula of $C_{28}H_{26}Cl_2N_4O_5$.^[7] Its solubility is a critical factor for the design of both in vitro and in vivo experiments.

Solubility Data

Solvent	Solubility	Concentration (mM)	Notes
DMSO	100 mg/mL	175.61 mM	Sonication is recommended to aid dissolution. [7] [8] Use freshly opened, anhydrous DMSO as it is hygroscopic. [7] [9]
Water	0.00165 mg/mL (Predicted)	-	Practically insoluble. [10]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	1.25 mg/mL	2.20 mM	Forms a suspended solution. Ultrasonic treatment may be needed. [9]
10% DMSO, 90% (20% SBE- β -CD in Saline)	1.25 mg/mL	2.20 mM	Forms a suspended solution. Ultrasonic treatment may be needed. [9] [11]

Stock Solution Preparation Protocol (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **carotegrast** methyl in dimethyl sulfoxide (DMSO).

Materials:

- **Carotegrast** methyl powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Sonicator (optional)

Procedure:

- Weighing: Accurately weigh the desired amount of **carotegrast** methyl powder. For 1 mL of a 10 mM stock solution, you will need 5.69 mg.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **carotegrast** methyl powder.
- Mixing: Vortex the solution thoroughly to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[7][8]
- Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Formulation for In Vivo Studies

For oral or intraperitoneal administration in animal models, **carotegrast** methyl can be formulated as a suspension. Below are two common protocols.

PEG300/Tween-80 Formulation Protocol

This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[9]

Materials:

- **Carotegrast** methyl
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

- Sterile tubes
- Vortex mixer
- Sonicator

Procedure:

- Prepare a stock solution of **carotegrast** methyl in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the final volume of the DMSO stock solution.
- Add 40% of the final volume of PEG300 and mix thoroughly.
- Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
- Add 45% of the final volume of saline and vortex thoroughly.
- If precipitation occurs, use sonication to aid in creating a uniform suspension.

SBE- β -CD Formulation Protocol

This protocol also yields a suspended solution suitable for in vivo use.[\[9\]](#)[\[11\]](#)

Materials:

- **Carotegrast** methyl
- DMSO
- SBE- β -CD (Sulfobutylether- β -cyclodextrin)
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator

Procedure:

- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- Prepare a stock solution of **carotegrast** methyl in DMSO (e.g., 12.5 mg/mL).
- In a sterile tube, add 10% of the final volume of the DMSO stock solution.
- Add 90% of the final volume of the 20% SBE- β -CD in saline solution.
- Vortex thoroughly to create a suspension.
- Use sonication if necessary to ensure a uniform suspension.

Experimental Protocols

In Vitro Efficacy: Lymphocyte Adhesion Assay

This assay evaluates the ability of **carotegrast** methyl's active metabolite to block the adhesion of lymphocytes to VCAM-1 or MAdCAM-1.

Materials:

- Lymphocyte cell line expressing $\alpha 4\beta 1$ and/or $\alpha 4\beta 7$ integrins (e.g., Jurkat, RPMI-8866)[[1](#)][[12](#)]
- Recombinant human VCAM-1 or MAdCAM-1
- 96-well microplates
- Fluorescent dye for cell labeling (e.g., Calcein-AM)
- **Carotegrast** (active metabolite)
- Assay buffer (e.g., HBSS with $\text{Ca}^{2+}/\text{Mg}^{2+}$)
- Plate reader with fluorescence detection

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with recombinant VCAM-1 or MAdCAM-1 overnight at 4°C.
- Cell Labeling: Label the lymphocytes with a fluorescent dye according to the manufacturer's protocol.
- Compound Treatment: Pre-incubate the labeled lymphocytes with varying concentrations of **carotegrast** for a specified time (e.g., 30 minutes) at 37°C.
- Adhesion: Add the treated lymphocytes to the coated wells and incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.
- Washing: Gently wash the wells to remove non-adherent cells.
- Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
- Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of **carotegrast** compared to the vehicle control.

In Vivo Efficacy: Murine Models of Colitis

Carotegrast methyl has been shown to be effective in preventing the development of colitis in mouse models.^[1] Below are protocols for commonly used models.

This model is widely used due to its simplicity and resemblance to human ulcerative colitis.^[13]

Materials:

- Mice (e.g., C57BL/6)
- Dextran Sulfate Sodium (DSS)
- **Carotegrast** methyl formulation
- Animal balance
- Equipment for oral gavage or intraperitoneal injection

Procedure:

- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for 5-7 days. [\[11\]](#)[\[13\]](#)[\[14\]](#)
- Treatment: Administer **carotegrast** methyl or vehicle control daily via oral gavage or another appropriate route, starting from the first day of DSS administration.
- Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters.
- Termination and Analysis: At the end of the study, euthanize the mice and collect the colons. Measure colon length (shortening is a sign of inflammation) and collect tissue for histological analysis and cytokine profiling.

This model is often used to mimic Crohn's disease.[\[9\]](#)

Materials:

- Mice (e.g., SJL/J or BALB/c)
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
- Ethanol
- **Carotegrast** methyl formulation

Procedure:

- Induction of Colitis: Anesthetize the mice and intrarectally administer TNBS dissolved in ethanol.[\[9\]](#)[\[15\]](#)
- Treatment: Administer **carotegrast** methyl or vehicle control daily.

- Monitoring and Analysis: Monitor clinical signs as in the DSS model. At the end of the experiment, collect colons for macroscopic scoring, histological examination, and myeloperoxidase (MPO) activity measurement.

This model is considered a robust representation of T-cell-mediated IBD.[\[5\]](#)

Materials:

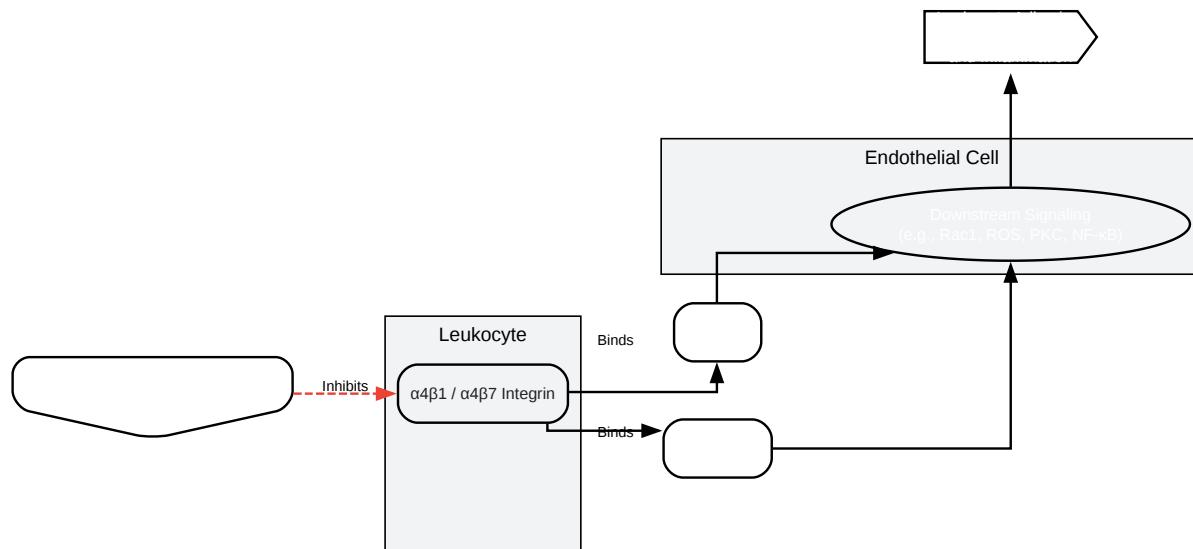
- Donor mice (e.g., BALB/c)
- Recipient immunodeficient mice (e.g., SCID or RAG-deficient)[\[5\]](#)
- Reagents and equipment for cell sorting (FACS or MACS)
- **Carotegrast** methyl formulation

Procedure:

- Cell Isolation and Sorting: Isolate CD4⁺ T cells from the spleens of donor mice and sort for the CD45RB^{high} population.[\[10\]](#)
- Cell Transfer: Inject the purified CD4⁺CD45RB^{high} T cells intraperitoneally into the recipient mice.[\[10\]](#)
- Treatment: Begin treatment with **carotegrast** methyl or vehicle control, often mixed into the diet or administered by oral gavage.
- Monitoring: Monitor the mice for weight loss and signs of colitis, which typically develop over several weeks.
- Analysis: At the end of the study, assess colon inflammation through histology and other relevant markers.

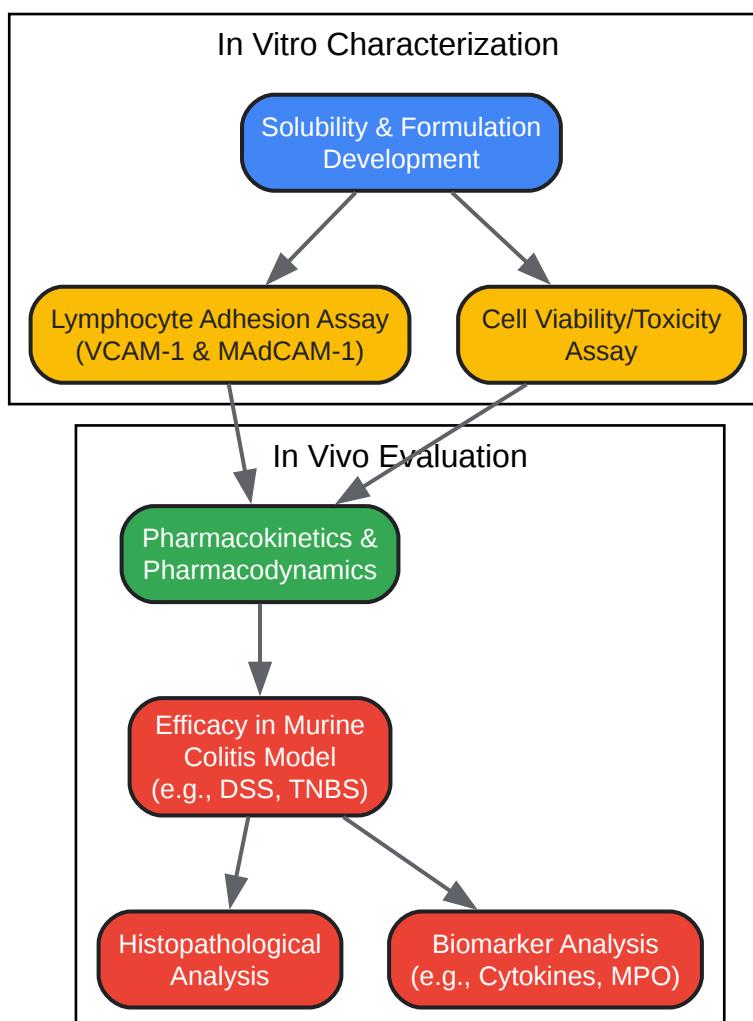
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **carotegrast** methyl and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **carotegrast** methyl.



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Caption: Experimental workflow for **carotegrast** methyl.

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